molecular formula C17H15N3O4 B214466 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Numéro de catalogue B214466
Poids moléculaire: 325.32 g/mol
Clé InChI: XKCGVABPQCMCPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new treatments for various diseases.

Mécanisme D'action

The mechanism of action of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves the inhibition of multiple signaling pathways, including EGFR, HER2, and HDAC. This leads to the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis in cancer cells. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of the peptides. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of multiple signaling pathways, induction of apoptosis and cell cycle arrest, inhibition of angiogenesis and metastasis, inhibition of amyloid-beta peptide aggregation, and inhibition of pro-inflammatory cytokine production. These effects make 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide a promising candidate for the development of new treatments for various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its ability to inhibit multiple signaling pathways, making it a potentially more effective treatment for diseases that involve multiple pathways. However, one limitation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its potential toxicity, which must be carefully monitored in preclinical and clinical studies.

Orientations Futures

There are several future directions for the study of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, including:
1. Further studies to determine the optimal dosage and administration route for 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
2. Studies to determine the potential toxicity of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
3. Studies to determine the efficacy of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in combination with other treatments, such as chemotherapy and radiation therapy.
4. Studies to determine the potential applications of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in other diseases, such as cardiovascular disease and autoimmune diseases.
5. Studies to develop new analogs of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide with improved efficacy and reduced toxicity.
Conclusion:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit multiple signaling pathways and its wide range of biochemical and physiological effects make it a promising candidate for the development of new treatments. However, further studies are needed to determine its optimal dosage, potential toxicity, and efficacy in combination with other treatments.

Méthodes De Synthèse

The synthesis of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves several steps, including the condensation of 2-acetyl-3-hydroxyindole with ethyl pyruvate, followed by the reaction of the resulting product with 2-bromoacetylpyridine. The final step involves the reaction of the intermediate product with acetamide, resulting in the formation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide.

Applications De Recherche Scientifique

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit multiple signaling pathways, including EGFR, HER2, and HDAC, leading to the induction of apoptosis and cell cycle arrest. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the pathogenesis of the disease. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Propriétés

Nom du produit

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Formule moléculaire

C17H15N3O4

Poids moléculaire

325.32 g/mol

Nom IUPAC

2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-3-ylethyl)indol-1-yl]acetamide

InChI

InChI=1S/C17H15N3O4/c18-15(22)10-20-13-6-2-1-5-12(13)17(24,16(20)23)8-14(21)11-4-3-7-19-9-11/h1-7,9,24H,8,10H2,(H2,18,22)

Clé InChI

XKCGVABPQCMCPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

SMILES canonique

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.